Furildioxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Analytical Chemistry

Nickel and Palladium Detection

Alpha-furildioxime has been identified as a highly sensitive reagent for the detection of nickel and palladium ions. Research indicates that it can form colored complexes with these metals, making it useful for quantitative analysis. In a study comparing alpha-furildioxime with dimethylglyoxime, it was found that alpha-furildioxime exhibited greater sensitivity for palladium detection in acidic solutions. This property allows for the rapid and quantitative separation of palladium from other heavy metals in complex samples .

Methodology

The methodology for using alpha-furildioxime involves:

- Dissolving the compound in an acidified solution.

- Adding a specific volume of the metal ion solution.

- Observing the formation of colored precipitates, which can be quantitatively analyzed using spectrophotometry.

Table 1 summarizes the sensitivity of alpha-furildioxime for detecting palladium:

| Concentration of Palladium (ppm) | Observation Time | Result |

|---|---|---|

| 20 | 20 minutes | Yellow-orange precipitate |

| 10 | 8 hours | Yellow-orange precipitate |

| 5 | 24 hours | Yellow-orange precipitate |

| <5 | 10 days | No precipitate |

Potentiometric Sensors

Calcium Ion Selectivity

Alpha-furildioxime has been utilized as a neutral carrier in poly(vinyl chloride)-based membrane sensors designed for selective potentiometric sensing of calcium ions. These sensors leverage the unique properties of alpha-furildioxime to provide accurate measurements in various samples, demonstrating its versatility beyond traditional analytical methods .

Environmental Analysis

Nickel Analysis in Biological Samples

this compound has been employed in methods for analyzing nickel concentrations in biological fluids such as serum and urine. A study described a protocol where samples undergo acid digestion followed by extraction with this compound to quantify nickel levels accurately. This application is crucial for monitoring exposure to nickel, particularly in occupational health settings .

Industrial Applications

Complexation Reactions

this compound is noted for its ability to form stable complexes with various metal ions, making it valuable in industrial processes where selective metal extraction is required. Its ability to create water-insoluble complexes allows for the removal of specific metals from mixtures, enhancing purity and yield in metallurgical applications .

Case Studies

Case Study: Nickel Determination Using Flow Injection Analysis

A notable case study demonstrated the use of this compound in a flow injection analysis system to determine nickel concentrations in tobacco samples. This method showcased high selectivity and sensitivity, allowing for rapid analysis without the need for toxic organic solvents .

Case Study: Rhenium Detection

Another study explored the spectrophotometric determination of rhenium using alpha-furildioxime as a complexing agent. The results indicated that this method could effectively quantify rhenium in various matrices, further establishing this compound's role in analytical chemistry .

Mécanisme D'action

Target of Action

Furildioxime, also known as α-Furil Dioxime, is primarily a chelating agent for nickel analysis . It forms a complex with nickel ions, making it a useful tool in the detection and analysis of nickel in various samples .

Mode of Action

The interaction of this compound with its target, nickel ions, involves the formation of a hydrophobic complex . This complex is formed when this compound reacts with nickel ions in the sample, allowing for the extraction and subsequent analysis of nickel .

Result of Action

The primary result of this compound’s action is the formation of a hydrophobic complex with nickel ions . This allows for the extraction and analysis of nickel in various samples, providing valuable information about the presence and concentration of nickel .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH, ligand concentration, type and volume of extraction and dispersive solvents, extraction time, and salt concentration can all impact the efficiency of nickel extraction . Therefore, these factors must be carefully controlled to ensure accurate and reliable results.

Analyse Biochimique

Biochemical Properties

Furildioxime has been shown to form complexes with certain metal ions, particularly nickel (Ni II). This property has been utilized in the development of analytical methods for nickel detection in biological samples . This compound forms a complex with nickel in an acid digestion process, which is then extracted into methylisobutylketone .

Cellular Effects

The cellular effects of this compound are largely dependent on its interactions with nickel. As a chelating agent, this compound can influence the availability of nickel ions within the cell, potentially affecting various cellular processes that involve this metal ion .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form complexes with metal ions. In the case of nickel, this compound forms a complex with the ion, which can then be detected using electrothermal atomic absorption spectrometry .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time, particularly in relation to its interactions with nickel. The formation of the this compound-nickel complex is a time-dependent process, with optimal detection achieved after a certain period of time .

Metabolic Pathways

This compound’s role in metabolic pathways is primarily related to its ability to interact with metal ions. By forming complexes with these ions, this compound can influence their availability and thus potentially affect various metabolic processes .

Subcellular Localization

Given its ability to form complexes with metal ions, it is possible that this compound may be found in areas of the cell where these ions are present .

Méthodes De Préparation

Furildioxime is synthesized through the oximation of furil with hydroxyammonium chloride, followed by aqueous recrystallization using MacKair’s method . The synthetic route involves the following steps:

Oximation: Furil is reacted with hydroxyammonium chloride to form this compound.

Recrystallization: The crude product is purified through aqueous recrystallization to obtain pure this compound.

In industrial production, the process is scaled up to ensure the efficient and cost-effective synthesis of this compound. The reaction conditions are optimized to achieve high yields and purity.

Analyse Des Réactions Chimiques

Furildioxime undergoes various chemical reactions, including:

Complexation: This compound forms complexes with metal ions such as nickel, palladium, platinum, and rhenium. These complexes are water-insoluble and can be extracted into organic solvents.

Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution: this compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common reagents used in these reactions include hydroxyammonium chloride for oximation and various metal salts for complexation. The major products formed from these reactions are metal-furildioxime complexes, which are used in analytical chemistry for the detection and quantification of metal ions .

Comparaison Avec Des Composés Similaires

Furildioxime is similar to other oxime-based compounds, such as dimethylglyoxime and cyclohexanone oxime. this compound is unique in its ability to form stable complexes with a wide range of metal ions, including nickel, palladium, platinum, and rhenium . This makes it a versatile reagent for analytical chemistry applications.

Similar Compounds

Dimethylglyoxime: Used for the detection of nickel and palladium.

Cyclohexanone Oxime: Used in the synthesis of caprolactam, a precursor to nylon.

Benzoin Oxime: Used as a reagent for the detection of copper and other metal ions.

This compound’s unique ability to form stable complexes with multiple metal ions sets it apart from these similar compounds, making it a valuable tool in analytical chemistry and scientific research.

Activité Biologique

Furildioxime, a compound known for its chelating properties, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

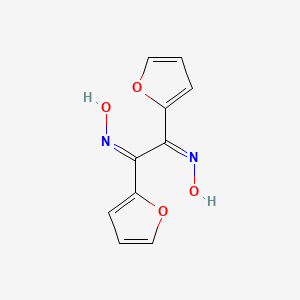

This compound is a bidentate ligand that can form stable complexes with transition metals. Its structural formula is represented as:

This compound has been studied for its potential applications in various fields, particularly in biochemistry and pharmacology.

This compound exhibits its biological activity primarily through the following mechanisms:

- Metal Chelation : The ability to chelate metal ions such as nickel (Ni²⁺) and cobalt (Co²⁺) is pivotal in its function as an antidote for heavy metal poisoning. By forming stable complexes with these metals, this compound reduces their bioavailability and toxicity.

- Antioxidant Activity : Studies have indicated that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

1. Nickel Chelation

This compound has been employed in analytical chemistry for the determination of nickel levels in biological samples. A study demonstrated an effective method for nickel analysis using this compound as a chelating agent, which enhances the detection sensitivity in serum and urine samples .

2. Antioxidant Properties

Research has shown that this compound can mitigate oxidative damage. In a study involving irradiated mice, treatment with this compound resulted in a significant reduction in oxidative stress markers compared to control groups . This suggests potential applications in protecting against radiation-induced injuries.

3. Anti-inflammatory Activity

This compound's anti-inflammatory effects were evaluated in murine models. The compound was found to reduce inflammation markers significantly when administered during acute inflammatory responses. This highlights its potential use in treating inflammatory diseases .

Case Study 1: Nickel Toxicity Management

In clinical settings, this compound has been used as a treatment for nickel toxicity. A case study reported successful outcomes where patients exhibiting symptoms of nickel exposure showed significant improvement after being treated with this compound, leading to reduced metal levels and alleviation of symptoms.

Case Study 2: Radiation Protection

A study involving mice exposed to radiation demonstrated that those treated with this compound exhibited enhanced recovery from radiation-induced skin damage. The treated group showed improved healing times and reduced fibrosis compared to untreated controls .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Outcome |

|---|---|---|

| Nickel Chelation | Forms stable complexes with Ni²⁺ | Reduced toxicity and enhanced excretion |

| Antioxidant Activity | Scavenges free radicals | Decreased oxidative stress markers |

| Anti-inflammatory | Modulates inflammatory pathways | Reduced inflammation in murine models |

Propriétés

Numéro CAS |

522-27-0 |

|---|---|

Formule moléculaire |

C10H8N2O4 |

Poids moléculaire |

220.18 g/mol |

Nom IUPAC |

N-[1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine |

InChI |

InChI=1S/C10H8N2O4/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8/h1-6,13-14H |

Clé InChI |

RBOZTFPIXJBLPK-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2 |

SMILES isomérique |

C1=COC(=C1)/C(=N\O)/C(=N\O)/C2=CC=CO2 |

SMILES canonique |

C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2 |

Apparence |

Solid powder |

Description physique |

White powder; [Acros Organics MSDS] |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Furildioxime; NSC 5055; NSC-5055; NSC5055 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.